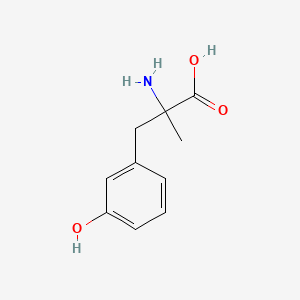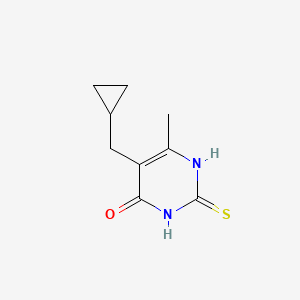![molecular formula C9H14ClN5 B7788683 [N'-[N'-(2-methylphenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7788683.png)
[N'-[N'-(2-methylphenyl)carbamimidoyl]carbamimidoyl]azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desmosine . Desmosine is a unique amino acid that is a crucial component of elastin, a protein that imparts elasticity to tissues such as skin, lungs, and blood vessels. It is formed through the cross-linking of four lysine residues, which gives elastin its elastic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Desmosine can be synthesized through a series of complex organic reactions involving the cross-linking of lysine residues. The synthetic route typically involves the following steps:
Protection of Amino Groups: The amino groups of lysine are protected using suitable protecting groups to prevent unwanted reactions.
Oxidation: The protected lysine residues are oxidized to form aldehyde groups.
Condensation: The aldehyde groups undergo condensation reactions to form the desmosine structure.
Deprotection: The protecting groups are removed to yield the final desmosine compound.
Industrial Production Methods
Industrial production of desmosine involves the extraction and purification from natural sources, primarily elastin-rich tissues. The process includes:
Tissue Extraction: Elastin-rich tissues are treated with proteolytic enzymes to break down other proteins.
Purification: The resulting mixture is purified using chromatographic techniques to isolate desmosine.
Análisis De Reacciones Químicas
Types of Reactions
Desmosine undergoes several types of chemical reactions, including:
Oxidation: Desmosine can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert desmosine into its reduced forms.
Substitution: Desmosine can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of desmosine, as well as substituted derivatives.
Aplicaciones Científicas De Investigación
Desmosine has several scientific research applications, including:
Biomarker for Elastin Degradation: Desmosine is used as a biomarker to measure elastin degradation in diseases such as chronic obstructive pulmonary disease (COPD) and atherosclerosis.
Tissue Engineering: Desmosine is studied for its role in tissue engineering and regenerative medicine, particularly in developing elastic scaffolds.
Pharmacological Research: Desmosine is used in pharmacological research to study the effects of drugs on elastin metabolism.
Mecanismo De Acción
Desmosine exerts its effects by cross-linking elastin fibers, which imparts elasticity to tissues. The molecular targets include lysine residues on elastin, and the pathways involved are related to the synthesis and degradation of elastin.
Comparación Con Compuestos Similares
Similar Compounds
Isodesmosine: Another cross-linking amino acid found in elastin.
Lysyl Oxidase: An enzyme involved in the cross-linking of elastin and collagen.
Uniqueness
Desmosine is unique due to its specific role in providing elasticity to tissues. Unlike other amino acids, desmosine forms stable cross-links that are essential for the structural integrity and function of elastin.
Propiedades
IUPAC Name |
[N'-[N'-(2-methylphenyl)carbamimidoyl]carbamimidoyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5.ClH/c1-6-4-2-3-5-7(6)13-9(12)14-8(10)11;/h2-5H,1H3,(H6,10,11,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILKMYZBTLMWDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(N)N=C([NH3+])N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N=C(N)N=C([NH3+])N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[5-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]morpholine](/img/structure/B7788630.png)






![5-[(3,4-dichlorophenyl)methyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B7788686.png)



